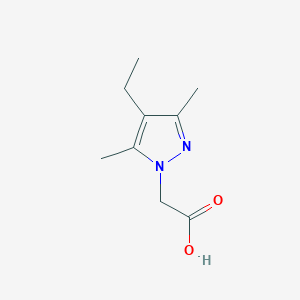
(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid
Descripción general
Descripción
“(4-Ethyl-3,5-dimethyl-1h-pyrazol-1-yl)acetic acid” is a chemical compound with the CAS Number: 1177352-85-0. It has a molecular weight of 182.22 . This compound is known for its diverse pharmacological effects .
Molecular Structure Analysis
The InChI Code for this compound is 1S/C9H14N2O2/c1-4-8-6(2)10-11(7(8)3)5-9(12)13/h4-5H2,1-3H3,(H,12,13). The InChI key is IKHKKHQEJQBWPK-UHFFFAOYSA-N .
Aplicaciones Científicas De Investigación
Synthesis of Pyrazole Heterocycles
Pyrazole derivatives, like the compound , are known for their extensive biological activities, including anticancer, analgesic, anti-inflammatory, and antimicrobial properties. They serve as vital templates in medicinal and combinatorial chemistry. Various methods, such as condensation followed by cyclization or multicomponent reactions (MCR), have been employed to synthesize these heterocycles. Common reagents like phosphorus oxychloride, dimethyl formamide, and hydrazine are used in these synthesis processes. These methods have successfully produced heterocyclic pyrazoles under different conditions, including simple reaction conditions and microwave irradiation (Dar & Shamsuzzaman, 2015).
Biological Activities and Synthetic Strategies of Pyrazoles
Pyrazoles are pivotal in various compounds that exhibit significant agrochemical and pharmaceutical activities. Notably, pyrazole derivatives synthesized under microwave conditions in ethanol or methanol/glacial acetic acid mixture by reacting hydrazines with chalcone derivatives have shown promising properties. These properties include herbicidal, antimicrobial, antifungal, antiviral, and antioxidant activities. The structures of these compounds are characterized using techniques like 1H NMR, IR, TLC, and elemental analysis (Sheetal et al., 2018).
Pyrazole Carboxylic Acid and Derivatives
Pyrazole carboxylic acid derivatives are significant in the realm of heterocyclic compounds due to their extensive biological activities. These activities span antimicrobial, anticancer, anti-inflammatory, antidepressant, antifungal, anti-tubercular, and antiviral effects. The synthesis of these derivatives and their biological applications have been comprehensively reviewed, providing a guide for scientists in medicinal chemistry (Cetin, 2020).
Direcciones Futuras
Mecanismo De Acción
Target of Action
Similar compounds have been known to target enzymes like acetylcholinesterase . These enzymes play a crucial role in the nervous system, hydrolyzing the neurotransmitter acetylcholine .
Mode of Action
For instance, some pyrazole derivatives can hydrolyze the second messenger cAMP, a key regulator of many important physiological processes .
Biochemical Pathways
It’s worth noting that similar compounds have been known to affect pathways involving camp , a second messenger involved in many biological processes.
Result of Action
Similar compounds have been known to have various biological activities such as antibacterial, anti-inflammatory, anti-cancer, analgesic, anticonvulsant, anthelmintic, antioxidant, and herbicidal .
Propiedades
IUPAC Name |
2-(4-ethyl-3,5-dimethylpyrazol-1-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c1-4-8-6(2)10-11(7(8)3)5-9(12)13/h4-5H2,1-3H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKHKKHQEJQBWPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N(N=C1C)CC(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10675465 | |
| Record name | (4-Ethyl-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10675465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1177352-85-0 | |
| Record name | (4-Ethyl-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10675465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![3-{3a-methyl-1,5-dioxo-1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinazolin-4-yl}propanoic acid](/img/structure/B1372298.png)


![Sodium 2-{2-[(3-chlorophenyl)methyl]-1,3-thiazol-4-yl}acetate](/img/structure/B1372302.png)
